2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[5,1-c][1,2,4]triazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[5,1-c][1,2,4]triazole core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer.
Benzylamine: A precursor in organic chemistry.
Uniqueness
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-6,7-DIHYDRO-3H-IMIDAZO[5,1-C][1,2,4]TRIAZOL-2(5H)-YL]-N-[4-(4-MORPHOLINYL)BENZYL]ACETAMIDE is unique due to its imidazo[5,1-c][1,2,4]triazole core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H26N6O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N6O5/c1-34-20-8-6-19(7-9-20)28-15-21-26-29(24(33)30(21)23(28)32)16-22(31)25-14-17-2-4-18(5-3-17)27-10-12-35-13-11-27/h2-9H,10-16H2,1H3,(H,25,31) |
InChI Key |
OGQVHRRUASJXPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.